Home > Products > Screening Compounds P27779 > 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide
4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide - 392327-80-9

4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide

Catalog Number: EVT-3150558
CAS Number: 392327-80-9
Molecular Formula: C29H24N4O
Molecular Weight: 444.538
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (S)-17b is a potent inhibitor of human class I HDAC isoforms. [] It exhibits strong antitumor activity in vitro against the human myelodysplastic syndrome (SKM-1) cell line. [] (S)-17b increases intracellular levels of acetyl-histone H3 and P21, inducing G1 cell cycle arrest and apoptosis. [] Oral administration of (S)-17b in SKM-1 xenograft models demonstrated excellent in vivo antitumor activity, particularly in mice with intact immune systems. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This paper discusses a series of N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides and N-chloramides. [] These compounds are susceptible to hydrohalogenation and thiocyanation, depending on the steric hindrance imposed by substituents on the quinoid ring. [] Potential biological activities of these hydrohalogenation and thiocyanation products include inhibition of insulysin, CTGF expression, glutamyl endopeptidase II, and transcription factor STAT3. []

4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides

Compound Description: This paper investigates a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] One compound, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f), demonstrated a remarkable concentration-dependent bactericidal effect, achieving a significant reduction in bacterial count against MRSA 63718 at concentrations as low as 2x the minimum inhibitory concentration (MIC). []

N-(3-[(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides

Compound Description: This study investigates a series of N-(3-[(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides for their cytotoxic activity against MCF-7 estrogen receptor positive breast cancer cells, MDA-MB-231 estrogen receptor negative breast cancer cell line, and Ishikawa cells. [] These compounds were synthesized by reacting 3-[(1H-pyrrol-1-yl)methyl]pyridine with O-mesitylene sulfonyl hydroxylamine (MSH) followed by a reduction step with sodium borohydride. [] Among the synthesized compounds, N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene- sulfonamide exhibited the most potent cytotoxic activity, with IC50 values of 47, 28, and 44 µM on MCF-7, Ishikawa and MDA-MB-231 cell lines, respectively. []

N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides

Compound Description: This study focuses on the transformation of a 2H-Pyran-2-one derivative with various heterocyclic hydrazines and 2,4-dinitrophenylhydrazine under acidic conditions. [] The reaction primarily yielded N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides (3), with the occasional formation of (E)-α,β-didchydro-a-amino acid derivatives (4). []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)3,5-dinitro-benzamide

Compound Description: This paper reports the synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)3,5-dinitro-benzamide, a novel naphthol derivative. [] The synthesis involved a three-component reaction using β-naphtol, benzaldehyde, and ethylenediamine followed by coupling with 3,5-dinitrobenzoic acid. []

Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA)

Compound Description: This research focuses on two oxidative impurities of venetoclax, a BCL-2 inhibitor used to treat blood cancers: venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA). [] These impurities form during oxidative stress degradation of venetoclax and were identified as 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (VHA). [] The study describes the synthesis and characterization of both impurities, noting that VNO undergoes a [, ] Meisenheimer rearrangement to form VHA. []

4-(((4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide

Compound Description: This compound is a potent and highly selective inhibitor of the aggrecan-degrading metalloprotease ADAMTS-4, a therapeutic target for osteoarthritis. [] It exhibits an IC50 of 10 nM against ADAMTS-4 and demonstrates >1000-fold selectivity over ADAMT-5, MMP-13, TACE, and ADAMTS-13. [] Notably, these inhibitors lack obvious zinc ligand functionality. []

Mono Hydroxamic Acid Derivatives as Inhibitors for Histone Deacetylase Like Protein (HDLP)

Compound Description: This paper explores the inhibitory potential of several mono hydroxamic acid derivatives against histone deacetylase like protein (HDLP), a key enzyme in epigenetic regulation of gene expression. [] The study focuses on compounds including vorinostat (SAHA), N-hydroxy-3-phenylprop-2-enamide (CPD1), N-hydroxy-3-(pyridine-4-yl)prop-2-enamide (CPD2), N-hydroxy-3-(pyridine-2-yl)prop-2-enamide (CPD3), 4-(diphenylamino)-N-(5-(hydroxyamino)-5-oxopentyl)benzamide (CPD4), 2-(6-(((6-fluoronaphthalen-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hex-3-yl)-N-hydroxypirimidine-5-carboxamide (CPD5), and N-(3-aminopropyl)-N-hydroxy-2-((naphthalene-1-yloxy)methyl)oct-2-enediamide (CPD6). [] The research utilized molecular dynamics simulations to assess the stability of the enzyme-inhibitor complexes and calculate binding energies. [] The results indicated that CPD4, CPD5, and CPD6 exhibited higher stability and binding energies compared to other compounds, suggesting their potential as lead compounds for developing HDLP inhibitors. []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide

Compound Description: This study characterizes N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride salt (AACBA; GSK314181A) as a P2X7 receptor antagonist in animal models of pain and inflammation. [] AACBA potently inhibited both human and rat P2X7-mediated calcium flux and quinolinium uptake, demonstrating efficacy in reducing lipopolysaccharide-induced plasma interleukin-6 release and carrageenan-induced paw edema and mechanical hypersensitivity. [] The findings suggest a potential role for P2X7 antagonists in managing pain and inflammation. []

Venetoclax (ABT-199) and its Metabolites

Compound Description: This research investigates the metabolism and disposition of venetoclax (ABT-199), a B-cell lymphoma-2 (Bcl-2) protein inhibitor, in humans. [] The study characterized the absorption, metabolism, and excretion of venetoclax following oral administration, identifying fecal excretion as the major route of elimination. [] Venetoclax underwent extensive hepatic metabolism, with enzymatic oxidation of the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] Gut bacteria likely contributed to the formation of nitro reduction metabolites. [] Unchanged venetoclax remained the primary drug-related component in circulation, while M27 (4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide) emerged as a major metabolite. []

N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide (ACHN-975) and related LpxC inhibitors

Compound Description: This study focuses on optimizing LpxC inhibitors for antibacterial activity and cardiovascular safety, building on the previous development of ACHN-975 (N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide). [] ACHN-975, the first LpxC inhibitor to reach human clinical trials, exhibited dose-limiting cardiovascular toxicity, including transient hypotension without compensatory tachycardia. [] The research aimed to identify compounds with enhanced enzyme potency, antibacterial activity, pharmacokinetics, and improved cardiovascular safety profiles. [] Compound 26 (LPXC-516, (S)-N-(2-(hydroxyamino)-1-(3-methoxy-1,1-dioxidothietan-3-yl)-2-oxoethyl)-4-(6-hydroxyhexa-1,3-diyn-1-yl)benzamide) emerged as a promising candidate for further development. []

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14), 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15), and 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: This study investigates the radiosensitizing effects of 17 novel phenylpyrimidine derivatives on human lung cancer cells. [] Five compounds, 4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14), 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15), and 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17), demonstrated significant inhibition of cell viability and increased cell cycle arrest at the G2/M phase. [] Among these compounds, PPA15 exhibited potent radiosensitizing activity by increasing the sub-G1 cell population, modulating cyclin B1 and CDK1 levels, and enhancing the efficacy of radiation therapy in vitro and in vivo. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: This research explores the discovery of 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24) as a selective inhibitor of cyclin-dependent kinase (CDK) 5. [] Analog 24 exhibited selective inhibition of CDK5 over CDK2 in cancer cell lines and effectively reduced Mcl-1 levels in a concentration-dependent manner. [] The study demonstrated that targeting CDK5 with analog 24, in combination with the Bcl-2/Bcl-xL/Bcl-w inhibitor navitoclax (4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide), resulted in synergistic inhibition of cell growth and increased apoptosis in pancreatic cancer cell lines. []

6-Methyl-2-benzoylamino-4H-3,1-benzothiazin-4-one (10d) and related benzothiazinones

Compound Description: This study focuses on identifying novel adenosine receptor (AR) antagonists based on the benzothiazinone scaffold. [] 6-Methyl-2-benzoylamino-4H-3,1-benzothiazin-4-one (10d) emerged as a balanced AR antagonist with affinity for all human AR subtypes, displaying potent A(1)-selective antagonism in rats. [] Further exploration of 2-acyl substituents led to the identification of potent and selective antagonists for various human AR subtypes, including hA(2A) and hA(2B). []

N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d] imidazol-6-yl)aryl benzamides and 4-amino-N-(2-((benzo[d]thiazol-2-ylthio) methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)-5-substituted-2,3-dihydrobenzofuran-7-carboxamides

Compound Description: This research explores the synthesis and biological evaluation of novel N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d] imidazol-6-yl)aryl benzamides (6a-l) and 4-amino-N-(2-((benzo[d]thiazol-2-ylthio) methyl)-1-benzyl-1H-benzo [d]imidazol-6-yl)-5-substituted-2,3-dihydrobenzofuran-7-carboxamides (7a-b) as potential anthelmintic and antitubercular agents. [] The study revealed that several compounds exhibited excellent anthelmintic activity against Indian earthworms (Pheretimaposthuma) and potent antitubercular activity against M. tuberculosis H37Rv strains. []

Classification

This compound is classified under:

  • Chemical Class: Quinazolinone derivatives
  • Biological Activity: Potential therapeutic agent with applications in medicinal chemistry.
Synthesis Analysis

The synthesis of 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide typically involves several steps, including the formation of the quinazolinone core and subsequent functionalization.

General Synthetic Route

  1. Starting Materials: The synthesis begins with 6-methyl-4-phenylquinazolin-2-amine as the core structure.
  2. Reagents: Common reagents include coupling agents such as carbonyldiimidazole or N,N'-dicyclohexylcarbodiimide for amide bond formation.
  3. Procedure:
    • The amine group of the quinazolinone is reacted with m-tolyl isocyanate to form the corresponding amide.
    • The reaction is typically carried out in a suitable solvent like dimethylformamide or dichloromethane under reflux conditions.
    • Purification is achieved through recrystallization or chromatography.

Technical Parameters

  • Temperature: Reflux conditions (around 60–80 °C).
  • Reaction Time: Generally requires 12–24 hours depending on the scale.
  • Yield: Typical yields for such reactions can range from 70% to 90%, contingent on reaction conditions and purification methods.
Molecular Structure Analysis

The molecular structure of 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide can be analyzed using various techniques:

Structural Features

  1. Quinazolinone Core: The quinazolinone moiety contributes to the compound's biological activity, featuring a fused benzene and pyrimidine ring system.
  2. Amide Linkage: The presence of an amide group enhances solubility and bioavailability.
  3. Substituents: The m-tolyl and phenyl groups provide hydrophobic interactions that may influence binding affinity to biological targets.

Data Analysis

X-ray crystallography or NMR spectroscopy can be employed to elucidate bond lengths, angles, and conformations. For example:

  • Bond Lengths: C-N bond lengths are typically around 1.47 Å, while C-C bonds in aromatic systems are approximately 1.39 Å.
  • Angles: The dihedral angles between aromatic rings can significantly affect molecular conformation.
Chemical Reactions Analysis

The compound may undergo several chemical reactions relevant to its application in medicinal chemistry:

Key Reactions

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, releasing m-tolyl amine.
  2. Oxidation: Potential oxidation of methyl groups could lead to carboxylic acids or aldehydes.
  3. Substitution Reactions: Electrophilic aromatic substitution could modify the phenolic structures.

Technical Details

The kinetics of these reactions can vary based on pH, temperature, and solvent polarity. For instance, hydrolysis rates increase in acidic environments due to protonation of the carbonyl oxygen.

Mechanism of Action

The mechanism of action for compounds like 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide often involves interaction with specific biological targets:

Proposed Mechanism

  1. Target Binding: The compound likely binds to specific enzymes or receptors through hydrogen bonding and hydrophobic interactions facilitated by its aromatic rings.
  2. Inhibition Pathways: It may inhibit key pathways involved in cell proliferation or inflammation by blocking enzyme active sites or altering protein conformation.

Relevant Data

Docking studies using software such as AutoDock can provide insights into binding affinities and conformations within target proteins.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide are crucial for understanding its behavior in biological systems:

Key Properties

  1. Molecular Weight: Approximately 372.46 g/mol.
  2. Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited water solubility.
  3. Melting Point: Typically ranges around 150–160 °C based on similar derivatives.

Analytical Techniques

Properties can be confirmed using techniques such as:

  • Infrared Spectroscopy (IR) for functional group identification.
  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
Applications

The potential applications of 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide span various fields:

Scientific Applications

  1. Pharmaceutical Development: As a lead compound for developing new anti-cancer or anti-inflammatory drugs due to its structural characteristics.
  2. Biological Research: Useful in studying enzyme inhibition mechanisms and cellular signaling pathways.

Future Directions

Research into optimizing its pharmacokinetic properties could enhance its efficacy as a therapeutic agent, making it a candidate for further clinical development.

Properties

CAS Number

392327-80-9

Product Name

4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide

IUPAC Name

N-(3-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Molecular Formula

C29H24N4O

Molecular Weight

444.538

InChI

InChI=1S/C29H24N4O/c1-19-7-6-10-24(17-19)30-28(34)22-12-14-23(15-13-22)31-29-32-26-16-11-20(2)18-25(26)27(33-29)21-8-4-3-5-9-21/h3-18H,1-2H3,(H,30,34)(H,31,32,33)

InChI Key

DWBASPHZJRXAAY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.